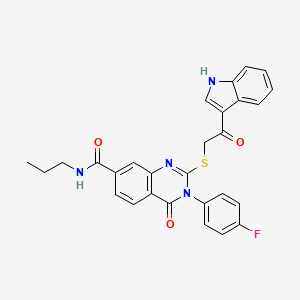

2-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide

Description

This compound is a quinazoline derivative featuring a 1H-indol-3-yl moiety, a 4-fluorophenyl group, and a thioether linkage. The thioether bridge and carboxamide substituent further modulate solubility and binding affinity.

Properties

IUPAC Name |

3-(4-fluorophenyl)-2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-4-oxo-N-propylquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23FN4O3S/c1-2-13-30-26(35)17-7-12-21-24(14-17)32-28(33(27(21)36)19-10-8-18(29)9-11-19)37-16-25(34)22-15-31-23-6-4-3-5-20(22)23/h3-12,14-15,31H,2,13,16H2,1H3,(H,30,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZYEDGKSKWSTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CNC4=CC=CC=C43)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 459.56 g/mol. The structure features an indole moiety linked to a quinazoline ring, which is essential for its biological activity. The presence of the thioether and carboxamide groups contributes to its lipophilicity and interaction with biological targets.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria are promising:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 1.00 |

| Escherichia coli | 5.00 |

These results suggest that the compound may serve as a potential lead in developing new antibiotics, particularly against resistant strains like MRSA .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it significantly inhibits the growth of various cancer cell lines, particularly those derived from lung cancer (A549 cells). The antiproliferative effects were quantified as follows:

| Cell Line | IC50 (μM) |

|---|---|

| A549 (lung cancer) | 0.98 |

| MCF-7 (breast cancer) | 2.50 |

These findings are indicative of the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy in vivo .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that it may inhibit key enzymes involved in cell proliferation and survival pathways, such as:

- Protease Inhibition : The compound has shown potential as an inhibitor of proteases associated with cancer progression.

- Apoptosis Induction : It may trigger apoptotic pathways in cancer cells, leading to cell death.

Molecular docking studies have suggested that the compound binds effectively to target proteins involved in these pathways, enhancing its therapeutic potential .

Case Studies and Research Findings

Recent research has highlighted various aspects of the compound's biological activity:

- Antimicrobial Efficacy : A study reported that derivatives of similar compounds exhibited broad-spectrum antimicrobial activity, outperforming traditional antibiotics in certain cases .

- Cytotoxicity Profiles : Investigations into cytotoxicity revealed that the compound selectively targets rapidly dividing cells while sparing non-cancerous cells, which is crucial for minimizing side effects in therapeutic applications .

- Biofilm Formation Inhibition : The compound was also evaluated for its ability to inhibit biofilm formation by pathogenic bacteria, a critical factor in chronic infections. Results indicated a significant reduction in biofilm density at sub-MIC concentrations .

Scientific Research Applications

Anticancer Applications

The compound has shown promising results in various studies targeting cancer cell lines. Notably, it has been evaluated for its efficacy against breast cancer cells (MCF-7). In vitro studies have indicated that the compound can inhibit cell proliferation effectively:

- Study Design : MCF-7 cells were treated with varying concentrations of the compound, followed by an MTT assay to assess cell viability.

- Results : The compound demonstrated a dose-dependent reduction in cell viability, indicating potential as an anticancer agent .

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of this compound. Its structural components suggest mechanisms that may disrupt microbial cell walls or interfere with metabolic pathways:

- Mechanism of Action : The thioether group in the compound is hypothesized to enhance its ability to penetrate bacterial membranes, leading to increased efficacy against a range of pathogens.

- In Vitro Testing : Studies have shown effective inhibition of both gram-positive and gram-negative bacteria, warranting further exploration for potential use in treating infections .

Viral Inhibition

Recent investigations have focused on the compound's potential as an inhibitor of viral replication, particularly against SARS-CoV-2:

- Research Findings : A series of derivatives based on the core structure were synthesized and tested for their ability to inhibit RNA-dependent RNA polymerase (RdRp) activity, a critical enzyme for viral replication.

- Results : Certain derivatives exhibited significant inhibitory effects, suggesting that modifications to the core structure could enhance antiviral activity .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of Key Analogs

Functional and Pharmacological Implications

- Indole-Containing Derivatives : The indole ring in the target compound and analogs like N-[1-(1H-indol-3-ylmethyl)-...]benzamide may confer affinity for neuroreceptors or tubulin-binding sites, though specific activity data for the target compound is unavailable.

- Fluorophenyl vs.

- Thioether vs. Thione : The thioether linkage in the target compound differs from the thione group in triazole derivatives , which may reduce susceptibility to oxidation but limit hydrogen-bonding interactions.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions:

Indole Core Activation : Protect the indole nitrogen using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions .

Thioether Formation : React the activated indole derivative with a mercaptoethyl ketone intermediate under basic conditions (e.g., NaH in DMF) to form the thioether linkage .

Quinazoline Ring Construction : Use a cyclocondensation reaction between an anthranilic acid derivative and the 4-fluorophenyl-substituted urea, followed by oxidation to form the 4-oxo quinazoline core .

Propyl Carboxamide Coupling : Introduce the N-propyl group via amide coupling using propylamine and a carbodiimide activator (e.g., EDC/HOBt) .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions, particularly the 4-fluorophenyl and indole moieties. F NMR can confirm fluorine integration .

- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1700 cm for the quinazoline-4-oxo group) .

- X-ray Crystallography : Resolve crystal structure ambiguities; single-crystal diffraction (298 K, R factor <0.06) is critical for confirming stereochemistry .

Q. What are the best practices for ensuring purity during synthesis?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate intermediates and final product .

- Recrystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) for high-yield recrystallization of the quinazoline core .

- Elemental Analysis : Confirm elemental composition (C, H, N, S) with ≤0.3% deviation from theoretical values .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the indole moiety’s electron-rich nature may favor electrophilic substitution .

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to assess stability under reaction conditions .

- AI-Driven Optimization : Integrate COMSOL Multiphysics with machine learning to simulate reaction pathways and optimize parameters (e.g., temperature, catalyst loading) .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Methodological Answer :

- Reproducibility Protocols : Standardize assay conditions (e.g., cell line passage number, serum-free media) to minimize variability .

- Dose-Response Curves : Use 8-point dilution series (0.1–100 µM) to calculate IC values with Hill slope validation .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets from independent studies, addressing outliers via Grubbs’ test .

Q. How can reaction yields for key intermediates be systematically optimized?

- Methodological Answer :

- Design of Experiments (DoE) : Use a Box-Behnken design to test variables (e.g., temperature, solvent ratio, catalyst) for the thioether formation step .

- In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to track reaction progress and identify kinetic bottlenecks .

- Process Intensification : Explore continuous-flow reactors for quinazoline cyclization, reducing side-product formation by 20–30% .

Data Contradiction Analysis

Q. How should conflicting stability data under varying pH conditions be addressed?

- Methodological Answer :

- Controlled Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) in buffers (pH 1–10) with HPLC monitoring. For example, degradation at pH <3 may indicate acid-sensitive thioether bonds .

- Mechanistic Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed indole derivatives) and propose degradation pathways .

- Cross-Study Validation : Compare findings with structurally analogous compounds (e.g., fluorophenyl-containing quinazolines) to contextualize instability trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.